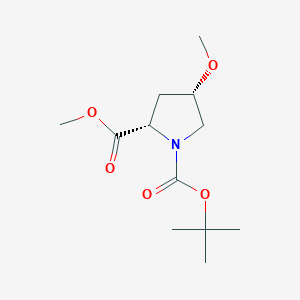

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

Description

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects its complex structural features. According to PubChem database records, this compound is catalogued under multiple systematic names that describe its stereochemical configuration and functional group arrangement. The primary systematic name, 1-tert-butyl 2-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate, explicitly identifies the positions and stereochemistry of all substituents on the pyrrolidine core structure.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGOSPJWFBSVFT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and L-proline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acids, a critical step in deprotection or further functionalization.

Key Findings :

-

Hydrolysis proceeds efficiently in polar protic solvents (e.g., MeOH/H₂O) with NaOH or LiOH.

-

The tert-butyl carbamate (Boc) group remains stable under these conditions, enabling selective ester cleavage.

Substitution Reactions

The methoxy group at the 4-position participates in nucleophilic substitutions, often requiring activation.

Mechanistic Insights :

-

Methylation proceeds via deprotonation of the hydroxyl intermediate (if present) followed by SN2 displacement.

-

Steric hindrance from the Boc group influences regioselectivity.

Protection/Deprotection Strategies

The Boc group is selectively removable under acidic conditions, enabling modular synthesis.

| Reagents/Conditions | Application | Outcome | Source |

|---|---|---|---|

| 4M HCl in dioxane, 3h | Boc deprotection | Free amine intermediate | |

| TBAF in THF | Silyl ether cleavage (e.g., TBS-protected analogs) | Hydroxyl group regeneration |

Notes :

-

Boc removal is critical for generating reactive amine intermediates in peptide coupling or heterocycle formation.

Stereochemical Considerations

The (2S,4S) configuration dictates reactivity and product stereochemistry in chiral environments.

| Reaction Type | (2S,4S) vs. (2S,4R) Isomer Comparison | Source |

|---|---|---|

| Hydrolysis | No stereochemical inversion observed | , |

| Mitsunobu Reaction | Retention of configuration in ether formation |

Example :

-

(2S,4S)-isomer resists epimerization under basic hydrolysis, while (2S,4R)-isomers show distinct reactivity in coupling reactions .

Functional Group Interconversion

The compound serves as a precursor for advanced intermediates via targeted transformations.

| Reaction | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Boronate ester formation | Pinacolborane, [Ir(cod)Cl]₂, dppe, DCM | Suzuki-Miyaura coupling | |

| Amide coupling | DCC/DMAP, 4-nitrobenzoic acid | Peptidomimetics |

Data Tables

Table 1: Comparative Hydrolysis Yields Under Basic Conditions

| Base | Solvent System | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| NaOH | MeOH/H₂O (1:1) | 60°C | 8 | 95.8% |

| LiOH·H₂O | THF/MeOH/H₂O | 20°C | 16 | 100% |

Table 2: Stereochemical Stability in Reactions

| Reaction | Isomer | Configuration Retention |

|---|---|---|

| Hydrolysis | (2S,4S) | Yes |

| Methylation | (2S,4S) | Yes |

Scientific Research Applications

Pharmaceutical Development

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is utilized in the synthesis of various pharmaceutical compounds due to its ability to act as a chiral auxiliary. This property is crucial for the development of enantiomerically pure drugs.

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated the compound's utility in synthesizing antihypertensive agents. For instance, it serves as a precursor in the synthesis of selective angiotensin II receptor antagonists, which are vital in treating hypertension.

Organic Synthesis

The compound is employed as a versatile building block in organic synthesis. Its chiral nature allows for the construction of complex molecules with high stereochemical fidelity.

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | (2S,4S)-Boc-pyrrolidine | Acetonitrile, Silver oxide | 85% |

| Esterification | (2S,4S)-Pyrrolidine | Acid chloride | 90% |

These reactions highlight the compound's effectiveness in yielding high-purity products.

Biochemical Applications

In biochemistry, this compound has been studied for its potential role in enzyme inhibition and as a substrate for various biochemical pathways.

Case Study: Enzyme Inhibition

Studies indicate that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogues:

Biological Activity

(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The purpose of this article is to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 259.30 g/mol

- CAS Number : 215918-38-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. A study demonstrated that similar pyrrolidine compounds possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .

Antitumor Activity

The compound's structural characteristics align with those of known anticancer agents. Studies have highlighted the potential of pyrrolidine derivatives in inhibiting tumor cell proliferation. For instance, compounds with similar frameworks have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may offer neuroprotective benefits. Research has suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Murlykina et al. (2013) | Antimicrobial | Identified broad-spectrum antibacterial activity in pyrrolidine derivatives. |

| Mori et al. (2013) | Antitumor | Demonstrated apoptosis induction in cancer cells via caspase activation. |

| Pace et al. (2008) | Neuroprotection | Showed reduction in oxidative stress in neuronal models treated with pyrrolidine compounds. |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It could influence signaling pathways related to apoptosis and inflammation.

- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring. For (2S,4S) configuration, transannular couplings (e.g., between H-2 and H-4) typically range from 8–10 Hz .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially when synthesizing novel derivatives .

- Chiral HPLC : Compare retention times with known standards to confirm enantiomeric excess (>98%) .

Advanced Note : For complex mixtures, use 2D NMR (e.g., NOESY) to distinguish diastereomers. Mass spectrometry (HRMS) verifies molecular ion consistency with theoretical values .

How do reaction conditions influence the formation of undesired stereoisomers during synthesis?

Q. Advanced Research Focus

- Solvent Polarity : Polar solvents stabilize transition states favoring retention of configuration, while nonpolar solvents may promote epimerization .

- Protecting Groups : Bulky groups (e.g., Boc) at the 1-position hinder ring puckering, reducing stereochemical drift during methoxylation .

- Temperature Control : Elevated temperatures (>40°C) increase kinetic energy, leading to racemization; maintain reactions at 0–25°C .

Case Study : In the synthesis of (2R,4S)-4-fluoropyrrolidine derivatives, mesylation at -20°C preserved stereochemistry, whereas room-temperature conditions led to 10% epimerization .

What strategies address contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., (2S,4R)-isomers) to identify diagnostic peaks. For example, methoxy protons in (2S,4S) derivatives exhibit distinct δ 3.6–3.8 ppm shifts .

- Isotopic Labeling : Use C-labeled methyl groups to track esterification efficiency and confirm regiochemistry .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and validate experimental data .

Resolution Example : If IR spectra show unexpected carbonyl stretches, assess for residual solvents or byproducts (e.g., tert-butyl carbamate) via GC-MS .

How is this compound utilized in the synthesis of pharmacologically relevant derivatives?

Q. Advanced Research Focus

- Intermediate for Alkaloids : The pyrrolidine scaffold serves as a precursor for proline-based inhibitors. For example, functionalization at the 4-position (e.g., fluorination, amination) enables access to Smoothened receptor modulators .

- Peptidomimetics : Conversion to spirocyclic derivatives via ring-closing metathesis or cycloadditions for protease-resistant drug candidates .

Methodological Insight : Reductive amination of the 4-methoxy group with aldehydes generates secondary amines, useful in kinase inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.